molecular formula C17H16ClNO3 B15280804 3-{2-[(2-Chlorobenzyl)oxy]-3-methoxyphenyl}acrylamide

3-{2-[(2-Chlorobenzyl)oxy]-3-methoxyphenyl}acrylamide

Cat. No.: B15280804
M. Wt: 317.8 g/mol
InChI Key: GAMPSMQECRNAEQ-MDZDMXLPSA-N
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Description

3-{2-[(2-Chlorobenzyl)oxy]-3-methoxyphenyl}acrylamide is an organic compound that features a complex aromatic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{2-[(2-Chlorobenzyl)oxy]-3-methoxyphenyl}acrylamide typically involves multiple steps. One common method starts with the preparation of the intermediate 3-(2-chlorobenzyloxy)phenylboronic acid. This intermediate is then subjected to Suzuki-Miyaura coupling reactions to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the coupling reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

3-{2-[(2-Chlorobenzyl)oxy]-3-methoxyphenyl}acrylamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols .

Scientific Research Applications

3-{2-[(2-Chlorobenzyl)oxy]-3-methoxyphenyl}acrylamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of advanced materials and polymers

Mechanism of Action

The mechanism of action of 3-{2-[(2-Chlorobenzyl)oxy]-3-methoxyphenyl}acrylamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. For instance, it may inhibit certain enzymes or receptors, thereby altering cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 7-[(3-Chlorobenzyl)oxy]-2-oxo-2H-chromene-4-carbaldehyde
  • N’-Benzylidene-3-(2-[(2-chlorobenzyl)oxy]phenyl)-1H-pyrazole-5-carbohydrazide
  • 2-[(2-Chlorobenzyloxy)phenyl]boronic acid

Uniqueness

Compared to these similar compounds, 3-{2-[(2-Chlorobenzyl)oxy]-3-methoxyphenyl}acrylamide is unique due to its specific structural features and the resulting chemical properties. This uniqueness makes it particularly valuable for certain applications, such as targeted drug design and the synthesis of specialized materials .

Properties

Molecular Formula

C17H16ClNO3

Molecular Weight

317.8 g/mol

IUPAC Name

(E)-3-[2-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]prop-2-enamide

InChI

InChI=1S/C17H16ClNO3/c1-21-15-8-4-6-12(9-10-16(19)20)17(15)22-11-13-5-2-3-7-14(13)18/h2-10H,11H2,1H3,(H2,19,20)/b10-9+

InChI Key

GAMPSMQECRNAEQ-MDZDMXLPSA-N

Isomeric SMILES

COC1=CC=CC(=C1OCC2=CC=CC=C2Cl)/C=C/C(=O)N

Canonical SMILES

COC1=CC=CC(=C1OCC2=CC=CC=C2Cl)C=CC(=O)N

Origin of Product

United States

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